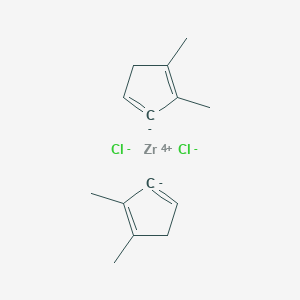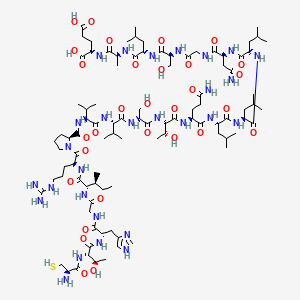
HIV (gp120) Fragment (254-274)
Overview
Description
The HIV (gp120) Fragment (254-274) is a peptide fragment derived from the gp120 protein of the Human Immunodeficiency Virus (HIV). The sequence of this fragment is H-Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu-OH . This fragment is important for HIV infectivity and antibody neutralization .
Molecular Structure Analysis
The molecular structure of the HIV (gp120) Fragment (254-274) is complex and dynamic. It has been suggested that the fragment exhibits three conformations characterized by the structural orientations of the V1/V2 region and the V3 loop . This suggests that gp120 is intrinsically dynamic from the open state to the closed state .Chemical Reactions Analysis
The HIV (gp120) Fragment (254-274) interacts with both the CD4 receptor and the ⍺4β7 integrin . These interactions are critical for the virus’s ability to infect host cells .Physical And Chemical Properties Analysis
The HIV (gp120) Fragment (254-274) is a synthetic peptide with a molecular weight of 2208.57 . It is typically stored at -20°C .Scientific Research Applications
Diagnostic Applications : Antibodies against the fragment 254-274 from gp120 of HIV were produced in animals and used in the preparation of diagnostic kits. Dot blot analysis confirmed the efficiency of these antibodies in the detection of proteins, indicating potential for use in immunodiagnostic procedures (Vaillant et al., 2013).
Monoclonal Antibody Generation : A panel of human monoclonal antibody Fab fragments was generated against gp120, showing high affinity for the antigen and notable sequence diversity. This study highlights the potential of generating antibodies for evaluating passive immunization as a therapy for AIDS (Burton et al., 1991).
Viral Evasion and Entry Mechanisms : Studies on the structure of the gp120 complex with CD4 and an antibody fragment revealed new mechanisms for viral evasion of the immune response and insights into how the virus enters target cells (Sattentau, 1998).
Neurological Impact : The gp120 protein was found to induce apoptosis in rat cortical cell cultures, which may contribute to neurological complications associated with the immunodeficiency syndrome. The study also found that memantine could prevent the effects of gp120, suggesting potential therapeutic applications (Müller et al., 1992).
Structural Analysis and Drug Development : A study on the conformation of the gp120 fragment (254-274) using NMR and MD simulations provided insights into its structure in various solvents. This information is crucial for understanding the interaction of gp120 with its receptor and the development of potential inhibitors (Kanyalkar et al., 2004).
Vaccine Development : The use of the gp120 fragment (254-274) in vaccine development was demonstrated through the conjugation of this fragment with keyhole limpet hemocyanin to induce an antibody response (Justiz-Vaillant, 2020).
Safety And Hazards
Future Directions
Research is ongoing to understand the role of the HIV (gp120) Fragment (254-274) in HIV infection and potential therapeutic applications. For instance, it has been suggested that small molecule-mediated stabilization of certain conformations of gp120 may enhance recognition of HIV-1 infected cells by neutralizing antibodies, making the virus more susceptible to effector functions such as ADCC . This could potentially be part of future cure regimens .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H162N28O30S/c1-18-48(14)73(118-69(131)37-104-78(136)61(33-52-35-101-41-105-52)116-92(150)74(50(16)126)121-77(135)53(96)40-154)90(148)109-55(21-19-27-102-95(99)100)93(151)123-28-20-22-65(123)87(145)119-72(47(12)13)89(147)120-71(46(10)11)88(146)117-64(39-125)86(144)122-75(51(17)127)91(149)108-54(23-25-66(97)128)80(138)111-58(30-43(4)5)82(140)112-59(31-44(6)7)83(141)113-60(32-45(8)9)84(142)115-62(34-67(98)129)79(137)103-36-68(130)107-63(38-124)85(143)114-57(29-42(2)3)81(139)106-49(15)76(134)110-56(94(152)153)24-26-70(132)133/h35,41-51,53-65,71-75,124-127,154H,18-34,36-40,96H2,1-17H3,(H2,97,128)(H2,98,129)(H,101,105)(H,103,137)(H,104,136)(H,106,139)(H,107,130)(H,108,149)(H,109,148)(H,110,134)(H,111,138)(H,112,140)(H,113,141)(H,114,143)(H,115,142)(H,116,150)(H,117,146)(H,118,131)(H,119,145)(H,120,147)(H,121,135)(H,122,144)(H,132,133)(H,152,153)(H4,99,100,102)/t48-,49-,50+,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZUANUAJMQDAQ-STVQAJFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)O)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H162N28O30S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745524 | |
| Record name | L-Cysteinyl-L-threonyl-L-histidylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valyl-L-valyl-L-seryl-L-threonyl-L-glutaminyl-L-leucyl-L-leucyl-L-leucyl-L-asparaginylglycyl-L-seryl-L-leucyl-L-alanyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2208.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu-OH | |
CAS RN |
113944-46-0 | |
| Record name | L-Cysteinyl-L-threonyl-L-histidylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valyl-L-valyl-L-seryl-L-threonyl-L-glutaminyl-L-leucyl-L-leucyl-L-leucyl-L-asparaginylglycyl-L-seryl-L-leucyl-L-alanyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



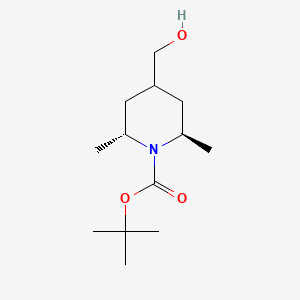
![(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B570373.png)

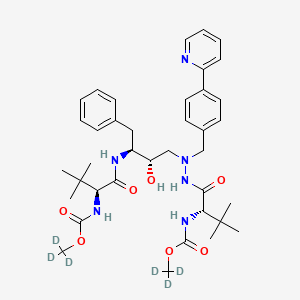
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
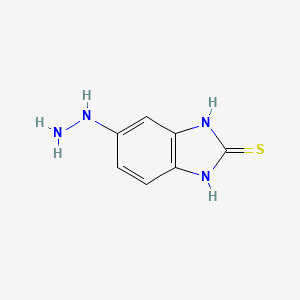
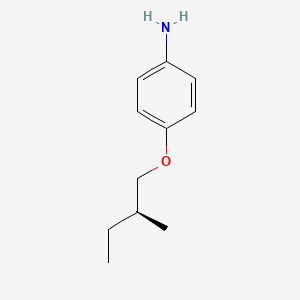
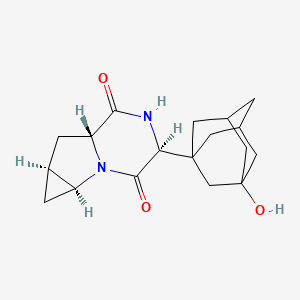
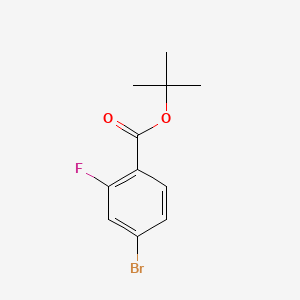
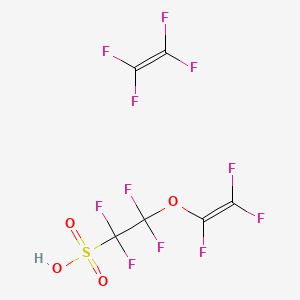
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)
